

4-(1H-imidazol-2-yl)phenol chemical properties and structure

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Compound of Interest

Compound Name: 4-(1H-imidazol-2-yl)phenol

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An In-depth Technical Guide on **4-(1H-imidazol-2-yl)phenol**: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of **4-(1H-imidazol-2-yl)phenol**. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and applications of this heterocyclic compound.

Chemical Structure and Properties

4-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol group substituted with an imidazole ring at the para position.^[1] This unique arrangement of a hydrogen bond donor (phenolic hydroxyl) and a versatile heterocyclic moiety contributes to its specific chemical and biological characteristics.^[1]

Chemical Identifiers

A summary of the key chemical identifiers for **4-(1H-imidazol-2-yl)phenol** is provided in the table below.

Identifier	Value
IUPAC Name	4-(1H-imidazol-2-yl)phenol
Synonyms	4-(2-Imidazolyl)phenol, 4-(Imidazol-2-yl)-phenol
CAS Number	15548-89-7
Molecular Formula	C ₉ H ₈ N ₂ O
InChI	InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)
InChI Key	BTXQISFZAIFMCT-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC=CN2)O</chem>

Physicochemical Properties

The key physicochemical properties are summarized below. It is important to note that some of these values are predicted through computational models due to limited experimental data in published literature.

Property	Value	Source
Molecular Weight	160.17 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	190 °C or 204-206 °C	[1][2]
Boiling Point (Predicted)	421.5 ± 28.0 °C	[2]
Density (Predicted)	1.284 ± 0.06 g/cm ³	[2]
pKa (Predicted)	9.36 ± 0.26 (for isomer 4-(imidazol-1-yl)phenol)	[3]
Solubility	Soluble in water and other polar solvents	[1]

Experimental Protocols

Chemical Synthesis

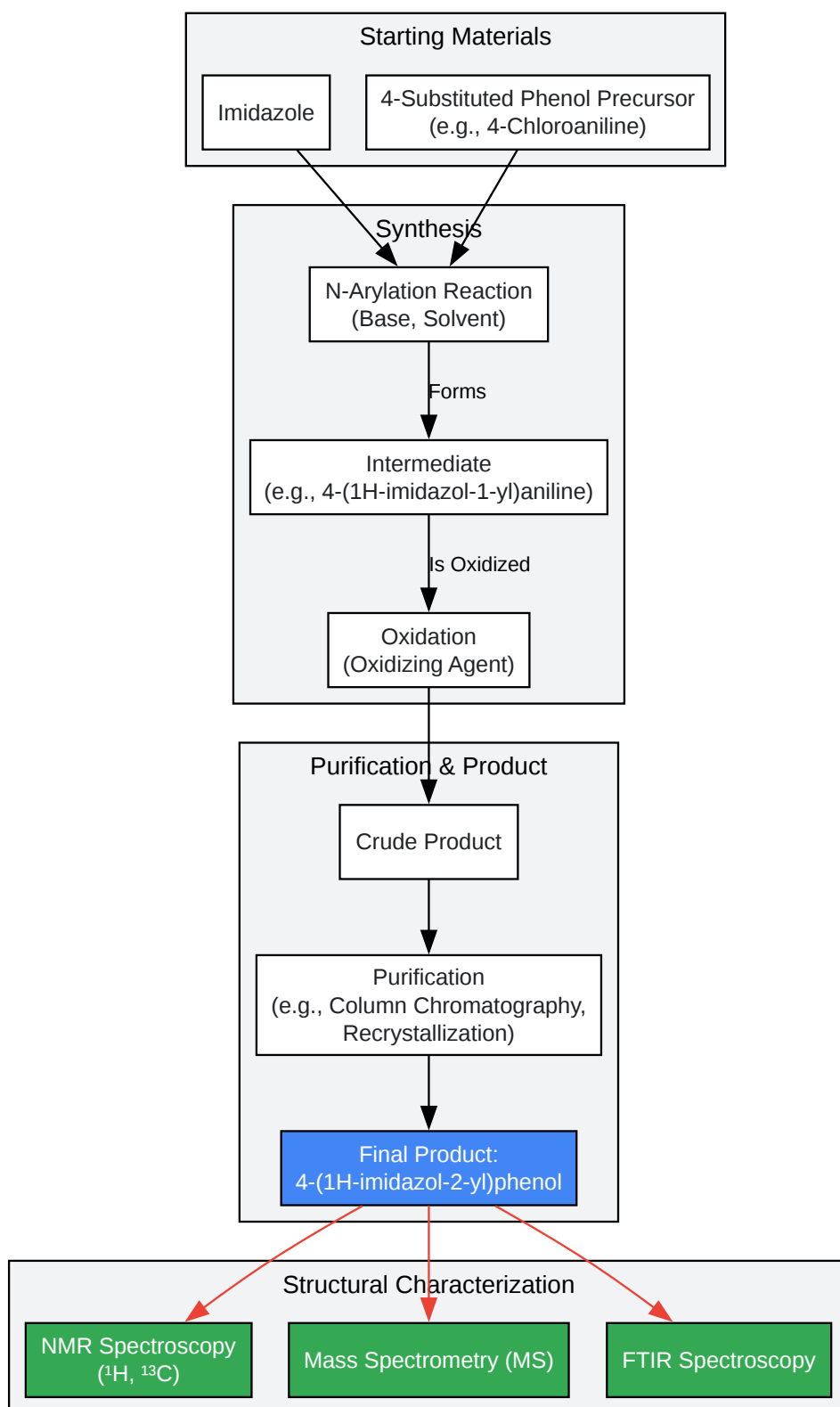
The synthesis of **4-(1H-imidazol-2-yl)phenol** can be accomplished through several synthetic routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and scalability.

Method 1: N-Arylation followed by Oxidation A common approach involves the N-arylation of imidazole with a suitable aniline precursor, followed by an oxidation step.^[1]

- **Step 1: N-Arylation.** Imidazole is reacted with 4-chloroaniline in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). This reaction yields the intermediate, 4-(1H-imidazol-1-yl)aniline.^[1]
- **Step 2: Oxidation.** The intermediate is then oxidized to produce **4-(1H-imidazol-2-yl)phenol**.^[1] This can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite, often with a catalyst such as copper sulfate.^[1]

Method 2: Ullmann Reaction Another potential route is the Ullmann condensation, which typically involves the reaction of p-bromoanisole and imidazole under catalytic conditions to form the desired product.^[1]

A logical workflow for a general synthesis and characterization process is depicted below.



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General workflow for synthesis and characterization.

Characterization Methods

Following synthesis and purification, the structure and purity of **4-(1H-imidazol-2-yl)phenol** would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not widely published, the following methods are standard.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are used to confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms. Due to fast tautomerization in the imidazole ring, signals for the imidazole carbons can sometimes be broad or difficult to detect in solution-state ^{13}C NMR.[4]
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the phenol and C=N stretching within the imidazole ring. For a related compound, characteristic IR peaks were observed for O-H (3448 cm^{-1}) and C=N (1601 cm^{-1}) vibrations.[5]

Biological Activity and Signaling Pathways

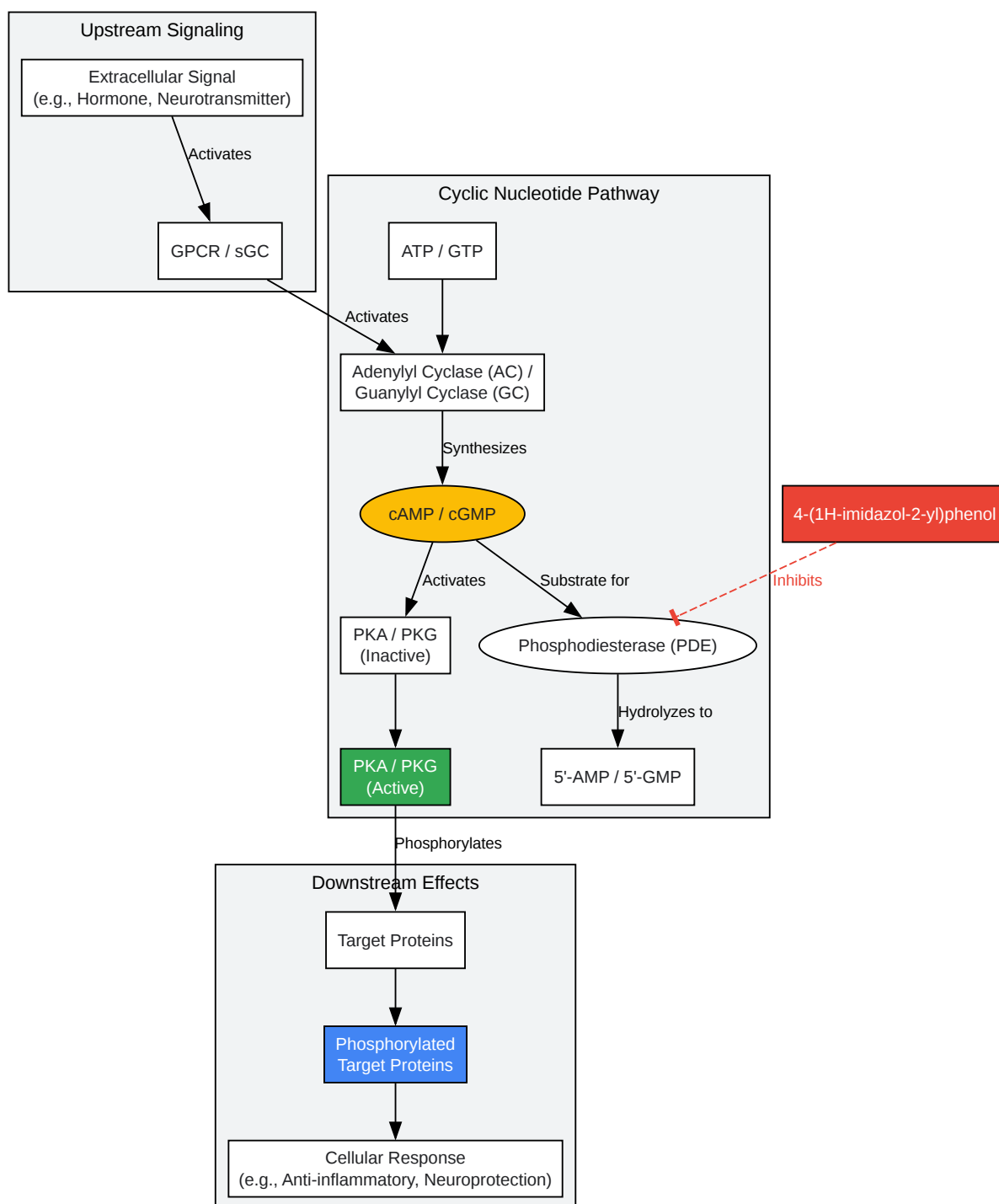
Research has shown that **4-(1H-imidazol-2-yl)phenol** possesses several significant biological activities, making it a compound of interest in pharmaceutical research.

Phosphodiesterase (PDE) Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, the intracellular levels of these second messengers increase, leading to the modulation of various cellular signaling pathways.[6][7] This mechanism is critical in processes such as inflammation, neuroprotection, and memory.[6][8]

The inhibition of PDEs, such as PDE4 or PDE5, prevents the hydrolysis of cAMP or cGMP, respectively.[9] The resulting accumulation of these cyclic nucleotides leads to the activation of downstream effector proteins like Protein Kinase A (PKA) or Protein Kinase G (PKG).[6][7]

These kinases then phosphorylate a multitude of target proteins, culminating in a physiological response.



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Mechanism of action for a phosphodiesterase inhibitor.

Antimicrobial Activity

4-(1H-imidazol-2-yl)phenol has demonstrated efficacy against various microbial strains, indicating its potential for development as a novel antimicrobial agent.[1] The imidazole scaffold is a common feature in many existing antifungal and antibacterial drugs, and this compound represents a promising lead for further optimization.

Prodrug Development

The phenolic hydroxyl group offers a convenient site for chemical modification. This has been explored in the context of creating mutual prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs). By forming an ester linkage between the phenol and the carboxylic acid of an NSAID, researchers aim to create a carrier molecule that masks the acidic group responsible for gastrointestinal toxicity.[1] The active NSAID would then be released at the target site.[1]

Conclusion

4-(1H-imidazol-2-yl)phenol is a versatile heterocyclic compound with a compelling profile for applications in medicinal chemistry and drug development. Its roles as a phosphodiesterase inhibitor and antimicrobial agent highlight its therapeutic potential.[1] The structure also serves as a valuable intermediate for the synthesis of more complex molecules and prodrugs.[1] While research is still in the early stages, further investigation into its detailed physicochemical properties, biological mechanisms, and safety profile is warranted to fully explore its utility in pharmaceutical applications.[1]

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